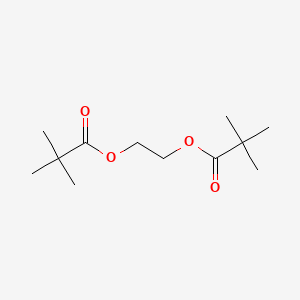
Ethylene dipivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is widely used in the production of fragrances and flavors due to its fruity odor. This ester compound is formed by the reaction of ethylene glycol with pivalic acid . Known for its high stability and low volatility, ethylene dipivalate is suitable for various applications, including perfumes, soaps, cosmetics, and food flavoring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylene dipivalate is synthesized through the esterification of ethylene glycol with pivalic acid. The reaction typically involves the use of acid catalysts and is carried out under controlled temperature conditions to ensure high yield and purity . The general reaction can be represented as: [ \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}5\text{H}9\text{COOH} \rightarrow \text{C}{12}\text{H}{22}\text{O}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch or continuous reactor, with the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction . The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylene dipivalate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides can be used for acyl substitution reactions.
Major Products:
Oxidation: Pivalic acid and ethylene glycol.
Reduction: Ethylene glycol and pivalic alcohol.
Substitution: Various esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethylene dipivalate has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which ethylene dipivalate exerts its effects is primarily through its ester functional group. The ester group can undergo hydrolysis to release ethylene glycol and pivalic acid, which can then participate in various biochemical pathways . The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and subsequent metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- Ethylene glycol diacetate
- Ethylene glycol dibutyrate
- Ethylene glycol diethyl ether
Comparison: Ethylene dipivalate is unique due to its high stability and low volatility compared to other similar esters . This makes it particularly suitable for applications requiring long-lasting effects, such as in fragrances and flavors . Additionally, its low toxicity and compatibility with various substrates further distinguish it from other esters .
Eigenschaften
CAS-Nummer |
20267-20-3 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoyloxy)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)9(13)15-7-8-16-10(14)12(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
CECHHHFZXNTPMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

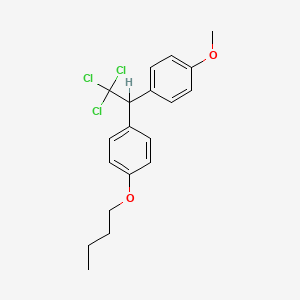

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
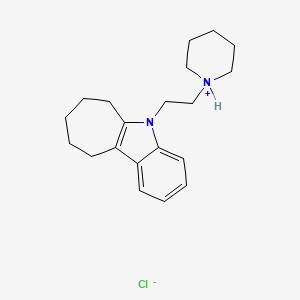
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
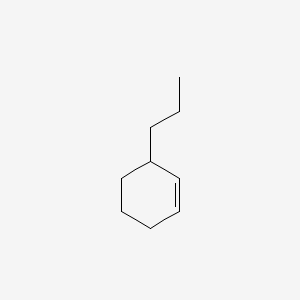
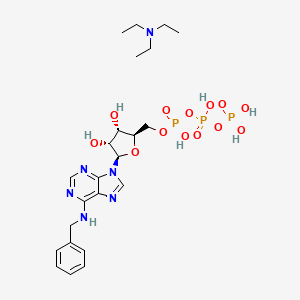
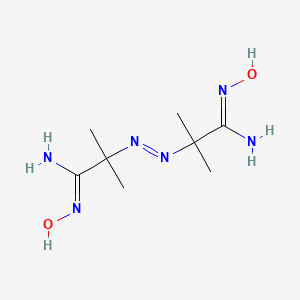

![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)


